

A Technical Guide to the Solubility of Methimazole-d3 in Organic Solvents

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Compound of Interest

Compound Name: Methimazole-d3

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This guide provides a detailed overview of the solubility characteristics of **Methimazole-d3**, an isotopically labeled internal standard crucial for the quantification of methimazole in various analytical applications. Understanding its solubility is fundamental for the preparation of stock solutions, formulation development, and ensuring accuracy in mass spectrometry-based assays. This document compiles available solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Quantitative Solubility Data

The solubility of a compound is a critical physical property that dictates its handling and application in research. Below is a summary of the known solubility of **Methimazole-d3** and its non-deuterated analog, Methimazole. Deuteration is generally not expected to significantly alter the fundamental solubility of a molecule in common organic solvents; therefore, the data for Methimazole serves as a strong reference.

Table 1: Solubility of **Methimazole-d3**

Solvent	Solubility	Concentration (Molar)	Source
Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL	853.32 mM	[1] [2] [3]
Water (H ₂ O)	≥ 50 mg/mL	426.66 mM	[1] [2] [3]
Chloroform	Slightly Soluble	Not Quantified	[4]
Methanol	Slightly Soluble	Not Quantified	[4]

Note: The "≥" symbol indicates that saturation was not reached at the specified concentration.

Table 2: Solubility of Methimazole (Non-Deuterated Analog)

Solvent	Solubility	Source
Water	200 mg/mL	[5]
Ethanol	200 mg/mL	[5]
Chloroform	Freely Soluble	[5][6]
Methanol	High Solubility	[7]
Ethanol	High Solubility	[7]
1-Propanol	High Solubility	[7]
Isopropanol	High Solubility	[7]
1-Butanol	High Solubility	[7]
Isobutanol	High Solubility	[7]
Acetone	High Solubility	[7]
Acetonitrile	High Solubility	[7]
1,4-Dioxane	High Solubility	[7]
Tetrahydrofuran (THF)	High Solubility	[7]
Methyl Acetate	Moderate Solubility	[7]
Ethyl Acetate	Low Solubility	[7]
Ether	Slightly Soluble	[5][6]
Benzene	Slightly Soluble	[5][6]
Petroleum Ether	Slightly Soluble	[6]

Based on the principle of "like dissolves like," Methimazole and its deuterated form exhibit good solubility in polar protic solvents (water, alcohols) and polar aprotic solvents (DMSO, acetonitrile), as well as chlorinated solvents like chloroform[8]. Solubility tends to decrease in less polar solvents like ethyl acetate and is poor in nonpolar solvents such as ether and benzene[5][6][7][8].

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a given solvent[8]. This protocol ensures that a saturated solution is formed and accurately quantified.

2.1 Materials and Equipment

- **Methimazole-d3** solid powder
- Selected organic solvents (e.g., DMSO, methanol, acetonitrile)
- Analytical balance
- Glass vials or flasks with sealed caps
- Temperature-controlled shaker or agitator (e.g., orbital shaker, magnetic stirrer)
- Centrifuge
- Chemically inert syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

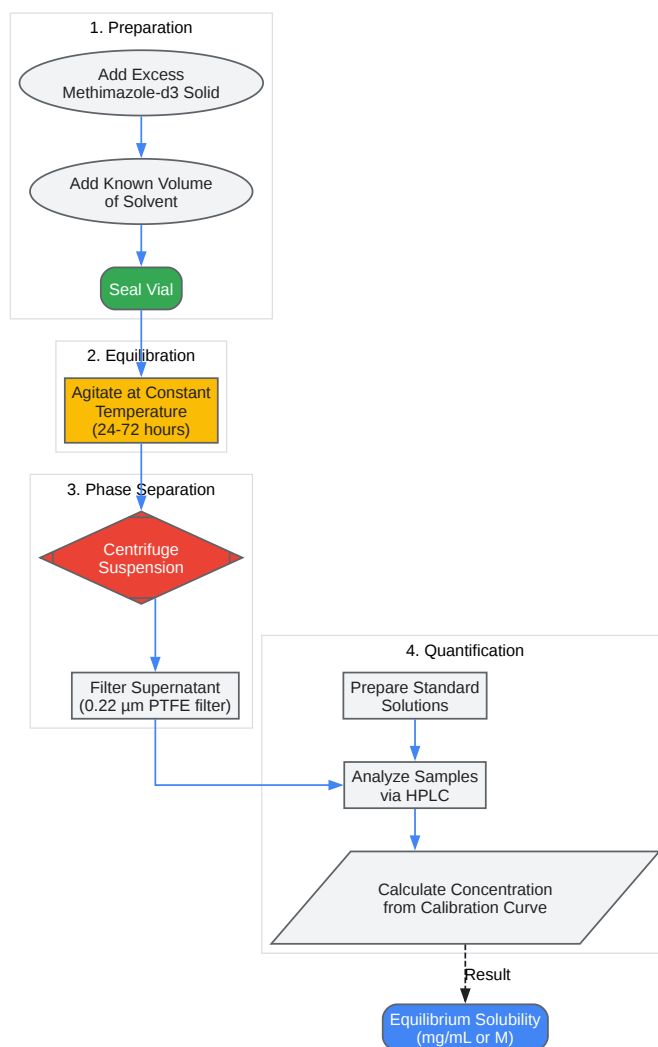
2.2 Step-by-Step Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **Methimazole-d3** solid to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
 - Add a known volume of the selected organic solvent to the vial[8].
 - Seal the vial tightly to prevent solvent evaporation.

- Equilibration:
 - Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the mixture for a prolonged period, typically 24 to 72 hours, to allow the system to reach equilibrium between the dissolved and undissolved solute[8].
- Phase Separation:
 - Once equilibrium is reached, cease agitation and allow the suspension to settle.
 - To ensure complete separation of the undissolved solid, centrifuge the vial at a high speed[8].
 - Carefully aspirate the supernatant (the clear, saturated solution) using a syringe.
- Filtration:
 - Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic solid particles that could artificially inflate the concentration measurement[8].
- Quantification of Solute:
 - Prepare a series of standard solutions of **Methimazole-d3** with known concentrations in the same solvent.
 - Analyze the filtered, saturated solution and the standard solutions using a validated HPLC method[8].
 - Construct a calibration curve from the analytical data of the standard solutions.
 - Determine the concentration of **Methimazole-d3** in the saturated solution by interpolating its analytical response on the calibration curve. The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of **Methimazole-d3**.



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Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

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